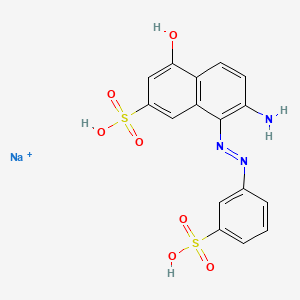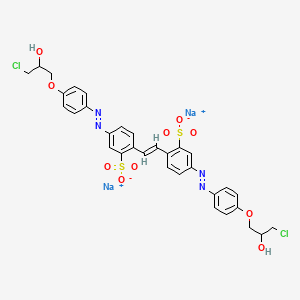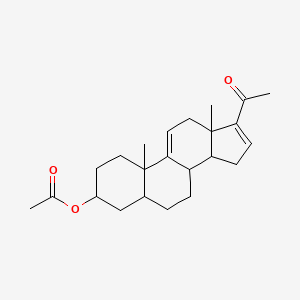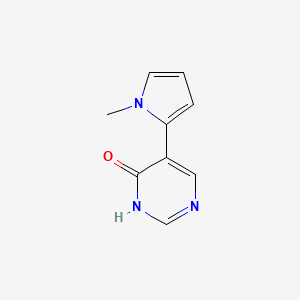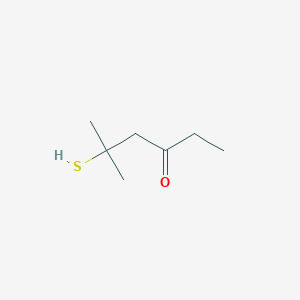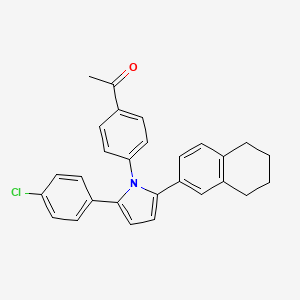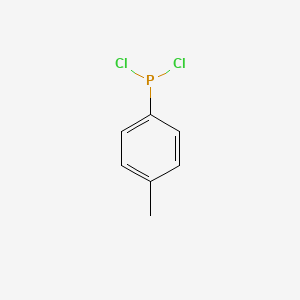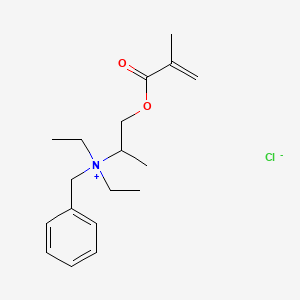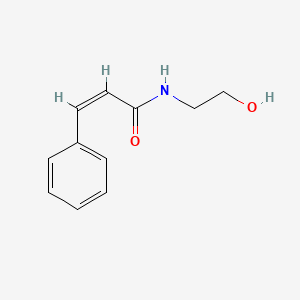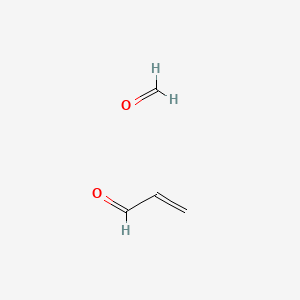
Formaldehyde;prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;prop-2-enal, also known as acrolein, is an organic compound with the formula C3H4O. It is the simplest unsaturated aldehyde and is characterized by its pungent odor. Acrolein is a colorless to yellow liquid that is highly reactive and toxic. It is used in various industrial applications and is a significant intermediate in the production of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acrolein can be synthesized through several methods. One common laboratory method involves the action of potassium bisulfate on glycerol. Another method is the gas-phase condensation of formaldehyde and acetaldehyde under the catalysis of silica gel impregnated with sodium silicate .
Industrial Production Methods: Industrially, acrolein is primarily produced by the oxidation of propene. This process uses air as the source of oxygen and requires metal oxides as heterogeneous catalysts. The reaction can be represented as: [ \text{CH}_3\text{CH}=\text{CH}_2 + \text{O}_2 \rightarrow \text{CH}_2=\text{CHCHO} + \text{H}_2\text{O} ] Approximately 500,000 tons of acrolein are produced annually in North America, Europe, and Japan .
Analyse Chemischer Reaktionen
Types of Reactions: Acrolein undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. It is particularly reactive in Diels-Alder reactions, where it can act as a dienophile .
Common Reagents and Conditions:
Oxidation: Acrolein can be oxidized to acrylic acid using oxygen in the presence of a catalyst.
Reduction: It can be reduced to allyl alcohol using hydrogen in the presence of a catalyst.
Nucleophilic Addition: Acrolein reacts with Grignard reagents to form secondary alcohols.
Major Products Formed:
Oxidation: Acrylic acid
Reduction: Allyl alcohol
Nucleophilic Addition: Secondary alcohols
Wissenschaftliche Forschungsanwendungen
Acrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemicals, including methionine and acrylic acid.
Biology: Acrolein is studied for its role in oxidative stress and inflammation.
Industry: Acrolein is used as a biocide and a building block for other chemical compounds.
Wirkmechanismus
Acrolein exerts its effects through several mechanisms:
Chemical Reactivity: It reacts with proteins and other macromolecules, leading to cellular damage.
Oxidative Stress: Acrolein induces oxidative stress by compromising the antioxidant glutathione.
Inflammation: It causes chronic inflammation, which can lead to tissue remodeling and destruction.
Vergleich Mit ähnlichen Verbindungen
Crotonaldehyde: Another unsaturated aldehyde with similar reactivity.
Cinnamaldehyde: An aromatic aldehyde with a similar structure but different applications.
Methacrolein: A methyl-substituted derivative of acrolein.
Uniqueness: Acrolein is unique due to its high reactivity and toxicity. It is the simplest unsaturated aldehyde and serves as a key intermediate in the production of various chemicals. Its role in oxidative stress and inflammation also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
26781-23-7 |
|---|---|
Molekularformel |
C4H6O2 |
Molekulargewicht |
86.09 g/mol |
IUPAC-Name |
formaldehyde;prop-2-enal |
InChI |
InChI=1S/C3H4O.CH2O/c1-2-3-4;1-2/h2-3H,1H2;1H2 |
InChI-Schlüssel |
XVVGGZUZOITHPH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=O.C=O |
Verwandte CAS-Nummern |
26781-23-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)


